molecular formula C10H15F2NO B13896626 [(6S,8R)-1',1'-difluorospiro[2,3,5,7-tetrahydro-1H-pyrrolizine-6,2'-cyclopropane]-8-yl]methanol

[(6S,8R)-1',1'-difluorospiro[2,3,5,7-tetrahydro-1H-pyrrolizine-6,2'-cyclopropane]-8-yl]methanol

Cat. No.: B13896626
M. Wt: 203.23 g/mol
InChI Key: RNLFQMJKSXNFAL-DTWKUNHWSA-N
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Description

[(6S,8R)-1’,1’-difluorospiro[2,3,5,7-tetrahydro-1H-pyrrolizine-6,2’-cyclopropane]-8-yl]methanol is a complex organic compound characterized by its unique spirocyclic structure. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and structural novelty.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(6S,8R)-1’,1’-difluorospiro[2,3,5,7-tetrahydro-1H-pyrrolizine-6,2’-cyclopropane]-8-yl]methanol typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the spirocyclic core and the introduction of the difluoro substituents. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and selectivity.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis protocols. This includes optimizing reaction conditions for large-scale reactions, ensuring the availability of high-purity starting materials, and implementing efficient purification techniques to obtain the final product in high purity and yield.

Chemical Reactions Analysis

Types of Reactions

[(6S,8R)-1’,1’-difluorospiro[2,3,5,7-tetrahydro-1H-pyrrolizine-6,2’-cyclopropane]-8-yl]methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The difluoro groups can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield ketones or aldehydes, while substitution reactions may introduce various functional groups into the molecule.

Scientific Research Applications

[(6S,8R)-1’,1’-difluorospiro[2,3,5,7-tetrahydro-1H-pyrrolizine-6,2’-cyclopropane]-8-yl]methanol has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as a precursor in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of [(6S,8R)-1’,1’-difluorospiro[2,3,5,7-tetrahydro-1H-pyrrolizine-6,2’-cyclopropane]-8-yl]methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

[(6S,8R)-1’,1’-difluorospiro[2,3,5,7-tetrahydro-1H-pyrrolizine-6,2’-cyclopropane]-8-yl]methanol can be compared with other spirocyclic compounds, such as:

    Spiro[cyclopropane-1,2’-indoline]: Known for its biological activities and structural complexity.

    Spiro[cyclopropane-1,2’-pyrrolidine]: Studied for its potential therapeutic applications.

    Spiro[cyclopropane-1,2’-piperidine]: Investigated for its unique chemical properties and reactivity.

The uniqueness of [(6S,8R)-1’,1’-difluorospiro[2,3,5,7-tetrahydro-1H-pyrrolizine-6,2’-cyclopropane]-8-yl]methanol lies in its specific difluoro substituents and the resulting biological and chemical properties.

Properties

Molecular Formula

C10H15F2NO

Molecular Weight

203.23 g/mol

IUPAC Name

[(6S,8R)-1',1'-difluorospiro[2,3,5,7-tetrahydro-1H-pyrrolizine-6,2'-cyclopropane]-8-yl]methanol

InChI

InChI=1S/C10H15F2NO/c11-10(12)5-8(10)4-9(7-14)2-1-3-13(9)6-8/h14H,1-7H2/t8-,9+/m0/s1

InChI Key

RNLFQMJKSXNFAL-DTWKUNHWSA-N

Isomeric SMILES

C1C[C@@]2(C[C@]3(CC3(F)F)CN2C1)CO

Canonical SMILES

C1CC2(CC3(CC3(F)F)CN2C1)CO

Origin of Product

United States

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